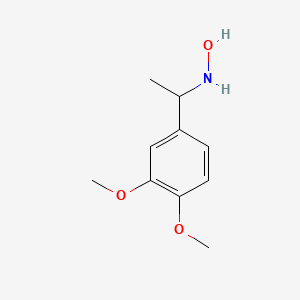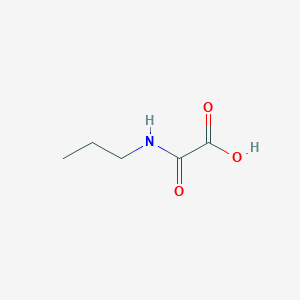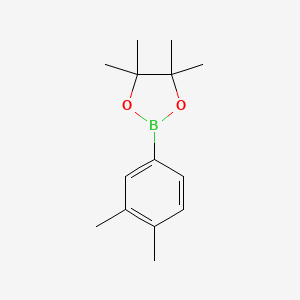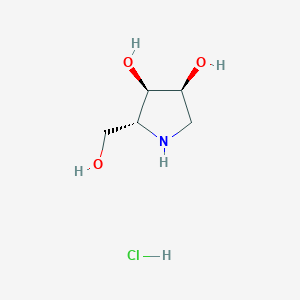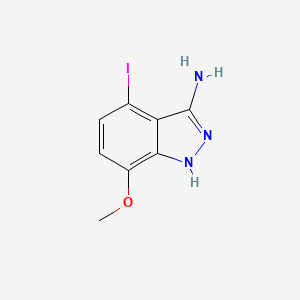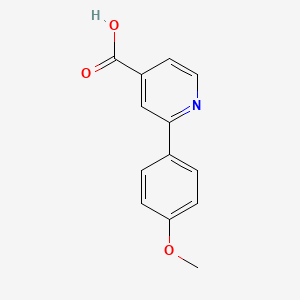
2-(4-甲氧基苯基)异烟酸
描述
2-(4-Methoxyphenyl)isonicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of isonicotinic acid, featuring a methoxyphenyl group attached to the second position of the isonicotinic acid structure
科学研究应用
2-(4-Methoxyphenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is a prodrug that must be activated by bacterial catalase . It is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Biochemical Pathways
Isoniazid, a derivative of isonicotinic acid, is known to affect the synthesis of mycolic acids, essential components of the mycobacterial cell wall .
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to be acetylated by n-acetyl transferase to n-acetylisoniazid . This process impacts the drug’s bioavailability and can vary among individuals, leading to different responses to the drug .
Result of Action
Isoniazid, a derivative of isonicotinic acid, is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Action Environment
It is known that the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an advantage for such a protecting group .
生化分析
Biochemical Properties
2-(4-Methoxyphenyl)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .
Cellular Effects
The effects of 2-(4-Methoxyphenyl)isonicotinic acid on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect glucose uptake and O-GlcNAcylation in hippocampal neurons, which are crucial for maintaining cellular homeostasis . These effects can lead to changes in cellular behavior and function, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenyl)isonicotinic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. These interactions can lead to changes in gene expression and subsequent cellular responses. For instance, the compound’s interaction with enzymes involved in metabolic pathways can alter the expression of genes related to metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)isonicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)isonicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and other organ-specific toxicities . Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(4-Methoxyphenyl)isonicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence the compound’s metabolic flux and the levels of various metabolites. For example, the compound’s interaction with enzymes involved in the mevalonate pathway can affect the production of isoprenoids and other related biomolecules .
Transport and Distribution
The transport and distribution of 2-(4-Methoxyphenyl)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)isonicotinic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the condensation reaction of 4-methoxybenzaldehyde with isonicotinic acid under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 4-methoxybenzaldehyde reacts with isonicotinic acid in the presence of an acid catalyst, such as sulfuric acid, to form the desired product.
Purification: The crude product is purified using recrystallization techniques to obtain pure 2-(4-Methoxyphenyl)isonicotinic acid.
Industrial Production Methods
Industrial production of 2-(4-Methoxyphenyl)isonicotinic acid may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
相似化合物的比较
2-(4-Methoxyphenyl)isonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: The parent compound, which lacks the methoxyphenyl group.
Nicotinic acid: Another derivative of pyridine with a carboxylic acid group at the 3-position.
Picolinic acid: A derivative with the carboxylic acid group at the 2-position.
The uniqueness of 2-(4-Methoxyphenyl)isonicotinic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-(4-methoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZAZXPDFIYHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583121 | |
| Record name | 2-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935861-30-6 | |
| Record name | 2-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


